molecular formula C24H25NO3S B2716812 2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide CAS No. 2320544-76-9

2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide

Cat. No. B2716812
CAS RN: 2320544-76-9
M. Wt: 407.53
InChI Key: AMPBXIMIFGVCJT-UHFFFAOYSA-N
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Description

The compound “2-{[1,1’-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide” is a complex organic molecule that contains several functional groups and structural features. It includes a biphenyl group, an oxane (tetrahydrofuran) ring, a thiophene ring, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Unfortunately, without more specific information or experimental data, it’s difficult to predict the exact 3D structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the acetamide group might undergo hydrolysis, and the biphenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Pharmacological Characterization and Potential Therapeutic Applications

  • A novel κ-opioid receptor antagonist with high affinity for human, rat, and mouse κ-opioid receptors demonstrated potential for treating depression and addiction disorders. The compound showed selectivity in vivo, blocking κ-opioid and μ-opioid agonist-induced analgesia and demonstrated antidepressant-like efficacy in animal models (Grimwood et al., 2011).

Material Science and Polymer Chemistry

  • Research on thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for the preparation of PMMA hybrid networks in air atmosphere highlighted the use of complex acetamides in material science. These compounds can improve thermal stability and lead to the formation of robust polymer/filler networks, displaying the potential for advanced material applications (Batibay et al., 2020).

Chemical Synthesis and Biological Activity

  • The synthesis and biological evaluation of acetamides and related compounds have shown a variety of pharmacological activities, including anti-inflammatory and analgesic effects. Such studies indicate the broad utility of these compounds in developing therapeutic agents (Mazzone et al., 1987).

Antimicrobial and Antioxidant Properties

  • Novel coordination complexes constructed from pyrazole-acetamide derivatives were studied for their antioxidant activity. These complexes present significant antioxidant activity, demonstrating the potential for pharmaceutical and biochemical applications (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. If it’s intended for use as a drug, it would interact with biological targets in the body, but without more information, it’s impossible to predict what these targets might be.

Safety and Hazards

Without specific studies or data on this compound, it’s difficult to predict its safety profile or potential hazards. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its intended application. If it shows promising biological activity, it could be further optimized and studied as a potential drug candidate .

properties

IUPAC Name

N-[oxan-4-yl(thiophen-2-yl)methyl]-2-(4-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3S/c26-23(25-24(22-7-4-16-29-22)20-12-14-27-15-13-20)17-28-21-10-8-19(9-11-21)18-5-2-1-3-6-18/h1-11,16,20,24H,12-15,17H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPBXIMIFGVCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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